molecular formula C17H24ClN3O B5296718 N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide

Cat. No. B5296718
M. Wt: 321.8 g/mol
InChI Key: FTMKHOVWLRZSNJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields.

Mechanism of Action

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide acts as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, voltage-gated calcium channels, and TRPV1 receptors. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, increased dopamine release, and inhibition of tumor growth. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have potential therapeutic applications in various fields. However, one limitation of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is that it may have off-target effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide. One potential direction is to investigate the use of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to investigate the use of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide and its potential off-target effects.

Synthesis Methods

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide can be synthesized using various methods, including the reaction of 1-benzylpiperazine with 3-chlorobenzoyl chloride and cyclohexylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKHOVWLRZSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide

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